1-(4-ethyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “1-(4-ethyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule that contains a pyrazole ring and a thiazole ring. Pyrazole is a five-membered ring with three carbon atoms and two nitrogen atoms. Thiazole, on the other hand, is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole and thiazole rings in separate steps, followed by their connection via an appropriate functional group. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and thiazole rings, along with the ethyl group attached to the thiazole ring and the carboxylic acid group attached to the pyrazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrazole and thiazole rings, as well as the functional groups attached to these rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the nature of the pyrazole and thiazole rings, as well as the attached functional groups .Scientific Research Applications
Metabolite Identification and Biological Monitoring
Identification of Etridiazole Metabolites : Research on etridiazole, a compound related to thiazole carboxylic acids, highlighted the identification of its metabolites, 5-ethoxy-1,2,4-thiadiazole-3-carboxylic acid (ET-CA), in the urine of rats and humans. This study developed analytical procedures for these metabolites, proposing ET-CA as a biomarker for biological monitoring of etridiazole exposure (Welie et al., 2005).
Environmental and Health Impact Studies
Environmental Exposure to DINCH : A study on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), and its metabolites in the urine of U.S. adults from 2000-2012 provides insights into human exposure to plasticizers and the potential use of metabolites as biomarkers for exposure assessment (Silva et al., 2013).
Toxicology and Exposure Biomarkers
Pyrethroid Insecticides Metabolites : The widespread exposure to pyrethroid insecticides in the U.S. population and the detection of their metabolites in urine demonstrate the importance of biomonitoring for assessing environmental exposures. This research underscores the potential health impacts and the need for monitoring such exposures through urinary biomarkers (Barr et al., 2010).
Biochemical Analysis Techniques
NMR Spectroscopy in Poisoning Cases : The use of NMR spectroscopy for analyzing a wide range of xenobiotics and their metabolites in biological fluids showcases the method's applicability in toxicological studies and poisoning cases. This technique allows for the characterization and quantitation of compounds directly from samples without extensive preparation (Imbenotte et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-ethyl-1,3-thiazol-2-yl)pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-2-7-5-15-9(11-7)12-4-6(3-10-12)8(13)14/h3-5H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKWDDKSUNRVSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)N2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.